molecular formula C10H13NO3 B1673401 L-Homotyrosine CAS No. 221243-01-2

L-Homotyrosine

Cat. No. B1673401
CAS RN: 221243-01-2
M. Wt: 195.21 g/mol
InChI Key: LOOZZTFGSTZNRX-VIFPVBQESA-N
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Description

L-Homotyrosine is a building block of echinocandin B, a fungal lipidated cyclic hexapeptide that acts as an antifungal agent . It is a non-proteinogenic amino acid that is characterized by numerous hydroxylated groups .


Synthesis Analysis

The synthesis of this compound is closely connected to the biosynthesis of echinocandin . The hty subcluster containing htyA, htyB, htyC, and htyD genes has been shown to be responsible for this compound biosynthesis . The synthesis of echinocandin B involves a cascade of hydroxylation reactions during the maturation process of the peptide scaffold .


Molecular Structure Analysis

The molecular formula of this compound is C10H13NO3 . Its average mass is 195.215 Da and its monoisotopic mass is 195.089539 Da .


Chemical Reactions Analysis

The biosynthesis of this compound involves several oxidation steps . Variations in the oxidation pattern induced by these enzymes account for a remarkable structural diversity among the echinocandins .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 402.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has 4 H-bond acceptors, 4 H-bond donors, and 4 freely rotating bonds .

Scientific Research Applications

1. Antibiotic Biosynthesis

L-Homotyrosine plays a role in the biosynthesis of certain antibiotics. For example, in the study of the biosynthesis of L-671,329, an echinocandin-type antibiotic, this compound is formed from tyrosine through a chain elongation mechanism involving condensation with acetate. This process is essential for the formation of this class of antibiotics, which have significant medical applications (Adefarati et al., 1991).

2. Role in Marine Cyanobacterial Metabolites

This compound is also found in marine cyanobacterial metabolites. For instance, Lyngbyastatin 4, a depsipeptide isolated from the marine cyanobacterium Lyngbya confervoides, contains homotyrosine. This substance has been shown to have inhibitory activity against elastase and chymotrypsin, indicating potential therapeutic applications (Matthew et al., 2007).

3. Cyanopeptolins and Anabaenopeptins

In a study focusing on Planktothrix agardhii, two homotyrosine-bearing cyanopeptolins were described. These compounds, which contain homotyrosine, highlight the diversity and complexity of natural products derived from marine cyanobacteria. The unique structures of these cyanopeptolins suggest potential biological activity and research interest (Okumura et al., 2009).

4. Amino Acid Analysis in Proteins

Homotyrosine is used as an internal standard in the high-performance liquid chromatography (HPLC) analysis of proteins. This application is crucial for accurate quantification and analysis of proteins in various biological and medical research contexts (Hesse & Weller, 2016).

5. Enzyme Inhibition Studies

Research has shown that a homotyrosine-based seleninic acid can irreversibly inhibit protein tyrosine phosphatases. This is significant for understanding enzyme mechanisms and for the potential development of therapeutic agents (Abdo et al., 2008).

6. Metabolic Engineering for Amino Acid Production

Studies on Escherichia coli have explored the use of metabolic engineering to enhance the production of L-homoserine, an important precursor in the biosynthesis of amino acids like this compound. This research is crucial for developing efficient methods for producing valuable amino acids (Mu et al., 2021).

Mechanism of Action

Target of Action

L-Homotyrosine primarily targets the β-glucan synthase, a membrane-bound protein complex that catalyzes the formation of the main polysaccharide component of the fungal cell wall . This compound is a key component of echinocandins, a class of antifungal drugs .

Mode of Action

This compound interacts with its target, β-glucan synthase, by non-competitively inhibiting its function . This inhibition leads to a disruption in the formation of the fungal cell wall, thereby exerting its antifungal effects . It’s also suggested that this compound may inhibit the 4-hydroxyphenylpyruvate dioxygenase enzymes of Pseudomonas aeruginosa .

Biochemical Pathways

The biosynthesis of this compound involves several steps, including an aldol-type condensation with acetyl-CoA, isomerization, decarboxylation, and transamination . This compound is a crucial part of the hexapeptide scaffold of echinocandins, which are antifungal lipopeptides .

Pharmacokinetics

It’s known that echinocandins, which contain this compound, are manufactured semi-synthetically due to their complex structure .

Result of Action

The action of this compound results in significant antifungal activities. For instance, it has been found to restore the efficacy of echinocandin drugs against a large panel of echinocandin-resistant Candida strains .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the biosynthesis of echinocandins, which include this compound, is widespread among Ascomycetes, suggesting that these compounds can be produced in diverse environmental conditions .

Safety and Hazards

While specific safety and hazard information for L-Homotyrosine is not available in the search results, it is generally recommended to handle it with care and to read and understand all safety precautions before handling .

Future Directions

Recent research has focused on the use of metallaphotoredox catalysis to overcome the key challenges associated with the preparation of the non-proteinogenic amino acid homotyrosine contained in echinocandin B . This could pave the way for the rapid access to N-Fmoc-protected non-proteinogenic and unnatural amino acids and the total synthesis of complex bioactive peptides containing these amino acids .

properties

IUPAC Name

(2S)-2-amino-4-(4-hydroxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-9(10(13)14)6-3-7-1-4-8(12)5-2-7/h1-2,4-5,9,12H,3,6,11H2,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOZZTFGSTZNRX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569328
Record name (2S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

221243-01-2, 185062-84-4
Record name Homotyrosine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221243012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOMOTYROSINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15X6A9Y291
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of L-Homotyrosine in the context of echinocandin antifungal drugs?

A1: this compound is a crucial amino acid residue within the cyclic peptide structure of echinocandin antifungal drugs. Research suggests that it plays a vital role in the drugs' mechanism of action and overall efficacy against fungal pathogens. [, ]

Q2: How does this compound contribute to the antifungal activity of echinocandins?

A2: While the exact interaction mechanism is still being investigated, studies indicate that the presence of this compound is essential for both the antifungal activity of echinocandins and their ability to inhibit β-1,3-glucan synthesis, a key process for fungal cell wall formation. Replacing this compound with other natural amino acids significantly reduces or abolishes these activities. [] This suggests that this compound interacts directly or indirectly with the drug target, possibly influencing the binding affinity and efficacy of the echinocandin molecule.

Q3: Can modifications to the this compound residue impact echinocandin efficacy?

A3: Yes, modifications to the this compound residue can significantly impact echinocandin efficacy. For instance, removing the benzylic hydroxyl group from the this compound moiety in anidulafungin and rezafungin restored their effectiveness against various echinocandin-resistant Candida strains. [] This highlights the importance of the this compound structure for overcoming resistance mechanisms in fungal pathogens.

Q4: What is the role of this compound in echinocandin resistance?

A4: While this compound itself doesn't directly contribute to resistance, mutations in the FKS genes of resistant Candida strains, specifically those encoding the catalytic subunit of the β-glucan synthase complex, can alter the interaction between echinocandins and their target site. [] It is likely that these mutations affect the binding region of echinocandins, where this compound plays a critical role. Modifications to the this compound, such as dehydroxylation, might compensate for these structural changes and restore the drug's ability to bind and inhibit the mutated enzyme.

Q5: Are there any known biosynthetic pathways for this compound in echinocandin-producing organisms?

A5: Yes, research has identified gene clusters responsible for this compound biosynthesis in echinocandin-producing fungi. For example, in Emericella rugulosa NRRL 11440, a dedicated hty gene cluster encodes four enzymes involved in the de novo generation of this compound from acetyl-CoA and 4-hydroxyphenyl-pyruvate. [] Similarly, in Coleophoma empetri, the CEhtyA-D genes are implicated in this compound biosynthesis. [] These findings suggest a conserved pathway for this essential amino acid in echinocandin production.

Q6: What are the implications of understanding this compound biosynthesis for echinocandin research?

A6: Understanding the biosynthetic pathway of this compound could open new avenues for developing novel echinocandin derivatives or enhancing the production of existing ones. By manipulating the genes involved in this compound biosynthesis, researchers could potentially engineer strains with improved echinocandin production or create modified versions of the amino acid that confer enhanced antifungal activity or overcome resistance mechanisms.

Q7: Are there other organisms besides fungi that utilize this compound in bioactive compound production?

A7: Yes, this compound has been identified in bioactive compounds produced by other organisms. For example, this compound was found among compounds isolated from the gut bacteria of animals living in polluted environments. These compounds demonstrated antibacterial activity against both Gram-negative and Gram-positive bacteria. [] This suggests a broader role for this compound in natural product biosynthesis and its potential utilization for developing novel antimicrobial agents.

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